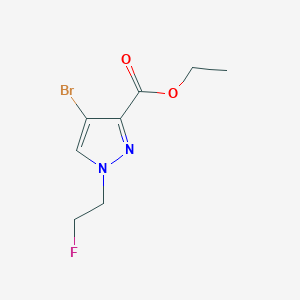

ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

説明

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 92491-27-5) is a pyrazole-based compound characterized by a bromine atom at position 4, a 2-fluoroethyl group at position 1, and an ester moiety at position 3 of the pyrazole ring (Figure 1). Its molecular formula is C₈H₁₀BrFN₂O₂, with a molar mass of 265.08 g/mol . Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

ethyl 4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2O2/c1-2-14-8(13)7-6(9)5-12(11-7)4-3-10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEHEPATAOJGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Oxidized pyrazole derivatives.

Reduction Reactions: Alcohol derivatives of the original ester compound.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules with potential therapeutic effects. The bromine and fluoroethyl substituents enhance its reactivity, making it suitable for further modifications that can lead to the development of novel drugs targeting a range of diseases.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazoles demonstrated effective inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents .

Biological Studies

The compound is also under investigation for its biological activities, particularly in the context of anti-inflammatory and anticancer properties. Research has shown that pyrazole derivatives can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Research Findings

A study highlighted the anti-inflammatory effects of pyrazole derivatives, showing that they could inhibit key enzymes involved in inflammatory processes. This suggests that ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate could be a valuable lead compound for developing new anti-inflammatory drugs .

Chemical Research

In the realm of organic chemistry, ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore various synthetic pathways and create diverse derivatives.

Synthetic Routes

The synthesis typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate, often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Applications

Beyond academic research, this compound finds applications in the development of agrochemicals and other industrial chemicals. Its ability to act as an intermediate in synthesizing pesticides and herbicides makes it significant in agricultural chemistry.

Industrial Use Case

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate has been employed in formulating new agrochemical products aimed at enhancing crop protection against pests while minimizing environmental impact .

作用機序

The mechanism of action of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the bromine and fluoroethyl groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

類似化合物との比較

Structural Analogs and Substituent Effects

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate belongs to a class of pyrazole carboxylates with variable substituents influencing physicochemical and biological properties. Key analogs include:

Key Observations :

- Substituent Position : The target compound’s carboxylate group at position 3 distinguishes it from analogs with carboxylates at position 5 . This positional isomerism may affect hydrogen bonding and crystal packing .

- Fluorine vs.

Halogen Substitution: Bromine vs. Chlorine

The chloro analog, ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1856020-80-8), provides insights into halogen effects:

Key Observations :

- Size and Reactivity : Bromine’s larger atomic radius may increase steric hindrance and alter reactivity in cross-coupling reactions compared to chlorine.

- Bioactivity : Halogen choice impacts lipophilicity and binding affinity; bromine’s higher molar mass could enhance antimicrobial potency .

生物活性

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

The synthesis of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under elevated temperatures to ensure the formation of the desired product.

Chemical Structure

- Molecular Formula : C₆H₇BrN₂O₂

- Molecular Weight : 219.04 g/mol

- CAS Number : 5932-34-3

Biological Activity

Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate, have shown significant antimicrobial effects against various pathogens. For instance:

- Testing Methodology : Compounds were screened against bacterial strains such as Bacillus subtilis, E. coli, and fungi like Aspergillus niger.

- Results : The compound demonstrated promising results in inhibiting microbial growth, comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using carrageenan-induced edema models:

- In Vivo Studies : In studies where this compound was administered, it showed a reduction in paw edema comparable to indomethacin, a standard anti-inflammatory drug.

- Mechanism of Action : It is believed that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

The biological effects of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes and receptors. The presence of bromine and fluoroethyl groups enhances its binding affinity and specificity towards these targets, leading to observed biological effects.

Comparative Analysis with Similar Compounds

A comparison with similar pyrazole derivatives highlights the unique properties of ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | Lacks fluoroethyl group | Reduced antimicrobial activity |

| Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | Chlorine instead of bromine | Varies in reactivity and activity |

| Ethyl 4-bromo-1-(2-chloroethyl)-1H-pyrazole-3-carboxylate | Chloroethyl group instead of fluoroethyl | Different biological profile |

The presence of both bromine and fluoroethyl groups in ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate contributes to its distinct chemical reactivity and enhanced biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A recent investigation showed that compounds similar to ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory effects in rat models, with some derivatives demonstrating higher efficacy than traditional NSAIDs .

- Antimicrobial Screening : Another study assessed various pyrazole derivatives against multiple bacterial strains, revealing that certain modifications could enhance their antimicrobial potency significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。